1-(2-fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two methoxyphenyl groups and a fluorobenzyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(2-fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of the pyrazole core.
Introduction of the fluorobenzyl group: This step often involves the use of a fluorobenzyl halide, which reacts with the pyrazole ring in the presence of a base to form the desired product.
Attachment of methoxyphenyl groups: The methoxyphenyl groups can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with the pyrazole ring in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the fluorobenzyl group is attached.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound may be explored for its potential as a pharmacologically active agent. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.
Chemical Biology: It can serve as a tool compound for studying biological processes, particularly those involving pyrazole-containing molecules.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole would depend on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorobenzyl and methoxyphenyl groups can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact pathways involved .
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-(2-chlorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine can affect the compound’s reactivity and biological activity.
1-(2-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: In this derivative, the methoxy groups are positioned differently on the phenyl rings, which can influence the compound’s electronic properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21FN2O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3,5-bis(2-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H21FN2O2/c1-28-23-13-7-4-10-18(23)21-15-22(19-11-5-8-14-24(19)29-2)27(26-21)16-17-9-3-6-12-20(17)25/h3-15H,16H2,1-2H3 |
InChI Key |
JRADFXGRBLLWOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NN2CC3=CC=CC=C3F)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.